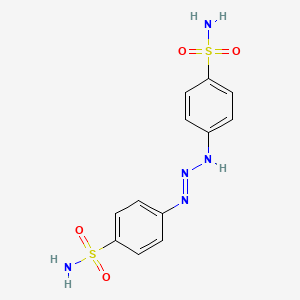
1,3-Di(4-sulfamoylfenil)triazeno
Descripción general
Descripción
1,3-Di(4-sulfamoylphenyl)triazene is a chemical compound with the molecular formula C12H13N5O4S2 and a molecular weight of 355.4 g/mol. It consists of two phenyl rings, each substituted with a sulfamoyl group, and a triazene group that connects the two phenyl rings
Aplicaciones Científicas De Investigación
1,3-Di(4-sulfamoylphenyl)triazene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
Target of Action
It’s known that dspt is a derivative of sulfanilamide , a compound that inhibits bacterial synthesis of folic acid, which is crucial for their growth and reproduction .
Mode of Action
DSPT is produced by the incubation of sulfanilamide (SA) and sodium nitrite (NaNO2) in human gastric juice
Biochemical Pathways
As a derivative of sulfanilamide, it might interfere with the bacterial synthesis of folic acid .
Pharmacokinetics
It’s known that dspt is produced in the stomachs of hamsters and in human gastric juice , suggesting that it might be absorbed and distributed in the body following oral administration.
Result of Action
It’s known that dspt is a transplacental mutagen , which means it can cross the placenta and cause mutations in the fetus.
Action Environment
DSPT is produced by the reaction of sulfanilamide and sodium nitrite in human gastric juice . This reaction also occurs in acetate buffer (pH approximately 4) at 37 degrees Celsius as well as in hydrochloric acid (pH is less than 1.0) under ice cooling, with the product forming in almost the same amount . This suggests that the action, efficacy, and stability of DSPT can be influenced by environmental factors such as pH and temperature.
Análisis Bioquímico
Biochemical Properties
1,3-Di(4-sulfamoylphenyl)triazene plays a significant role in biochemical reactions, particularly in the context of its formation and interactions within biological systems. This compound is known to interact with enzymes such as nitrite reductase, which facilitates its formation from sulfanilamide and sodium nitrite in acidic environments like human gastric juice . Additionally, 1,3-Di(4-sulfamoylphenyl)triazene has been shown to interact with DNA, leading to mutagenic effects . These interactions highlight the compound’s potential impact on genetic material and its role in biochemical pathways.
Cellular Effects
The effects of 1,3-Di(4-sulfamoylphenyl)triazene on various cell types and cellular processes are profound. This compound has been observed to induce mutagenesis in mammalian cells, particularly in the context of its formation in the stomach . It influences cell function by interacting with DNA and potentially causing mutations that can lead to cellular dysfunction or neoplastic transformations . Furthermore, 1,3-Di(4-sulfamoylphenyl)triazene can affect cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1,3-Di(4-sulfamoylphenyl)triazene exerts its effects through several mechanisms. The compound binds to DNA, causing structural alterations that can lead to mutations . It also interacts with enzymes involved in its formation, such as nitrite reductase, and may inhibit or activate other enzymes depending on the cellular context . These interactions result in changes in gene expression and cellular function, highlighting the compound’s multifaceted molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Di(4-sulfamoylphenyl)triazene have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under acidic conditions, such as those found in the stomach, but it can degrade over time in less acidic environments . Long-term studies have shown that 1,3-Di(4-sulfamoylphenyl)triazene can induce persistent mutagenic effects, leading to potential long-term cellular dysfunction .
Dosage Effects in Animal Models
The effects of 1,3-Di(4-sulfamoylphenyl)triazene vary with different dosages in animal models. At lower doses, the compound may induce mild mutagenic effects, while higher doses can lead to significant genetic alterations and potential toxicity . Studies have shown that there is a threshold dose beyond which the adverse effects of 1,3-Di(4-sulfamoylphenyl)triazene become pronounced, highlighting the importance of dosage in its biochemical impact .
Metabolic Pathways
1,3-Di(4-sulfamoylphenyl)triazene is involved in metabolic pathways that include its formation from sulfanilamide and sodium nitrite through the action of nitrite reductase . This compound can also interact with other metabolic enzymes, potentially affecting metabolic flux and metabolite levels . The broad range of conditions under which 1,3-Di(4-sulfamoylphenyl)triazene can form indicates its versatility in metabolic pathways .
Transport and Distribution
The transport and distribution of 1,3-Di(4-sulfamoylphenyl)triazene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed within various tissues, where it may accumulate and exert its biochemical effects . These interactions are crucial for understanding the compound’s overall impact on biological systems.
Subcellular Localization
1,3-Di(4-sulfamoylphenyl)triazene’s subcellular localization is an important aspect of its activity and function. The compound can localize to specific cellular compartments, such as the nucleus, where it interacts with DNA and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action, thereby influencing its biochemical and cellular effects .
Métodos De Preparación
1,3-Di(4-sulfamoylphenyl)triazene can be synthesized through the reaction of sulfanilamide with sodium nitrite in an acidic medium . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1,3-Di(4-sulfamoylphenyl)triazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the triazene group into other functional groups.
Substitution: The phenyl rings can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1,3-Di(4-sulfamoylphenyl)triazene can be compared with other similar compounds, such as:
Sulfanilamide: A precursor in the synthesis of 1,3-Di(4-sulfamoylphenyl)triazene, known for its antimicrobial properties.
Sulfadimethoxine: Another sulfonamide compound with similar structural features and biological activities.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
The uniqueness of 1,3-Di(4-sulfamoylphenyl)triazene lies in its triazene group, which imparts distinct chemical and biological properties compared to other sulfonamide compounds .
Propiedades
IUPAC Name |
4-[2-(4-sulfamoylphenyl)iminohydrazinyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4S2/c13-22(18,19)11-5-1-9(2-6-11)15-17-16-10-3-7-12(8-4-10)23(14,20)21/h1-8H,(H,15,16)(H2,13,18,19)(H2,14,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKNCBFGLHEOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202701 | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5433-44-3 | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005433443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13227 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Di(4-sulfamoylphenyl)triazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZENESULFONAMIDE, 4,4'-(1-TRIAZENE-1,3-DIYL)BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7683ZN80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1,3-Di(4-sulfamoylphenyl)triazene formed and what are its potential risks?
A: 1,3-Di(4-sulfamoylphenyl)triazene can be formed in the human stomach under acidic conditions from the reaction of sulfanilamide and sodium nitrite. [] This reaction has also been observed in laboratory settings under a range of pH conditions, highlighting its potential formation in various environments. [] The concern arises from the compound's ability to cross the placental barrier and induce mutations in embryo cells, as demonstrated in animal studies. [] Prenatal exposure to this compound in mice has been linked to the development of lymphoreticular neoplasia and malformations. []
Q2: What types of tumors are associated with 1,3-Di(4-sulfamoylphenyl)triazene exposure?
A: Research in mice has shown that prenatal exposure to 1,3-Di(4-sulfamoylphenyl)triazene is associated with an increased incidence of lymphoreticular neoplasias. [] Interestingly, this compound does not appear to induce lung tumors, a common outcome with many mutagenic carcinogens. [] This suggests a degree of specificity in its carcinogenic effects, warranting further investigation into its mechanism of action.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


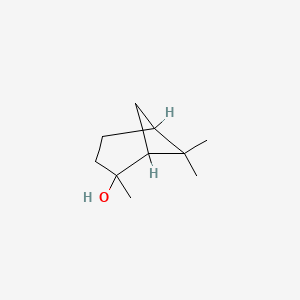

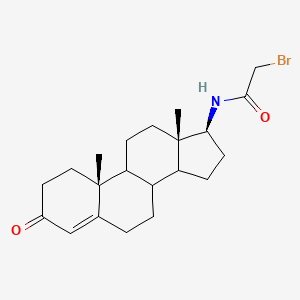
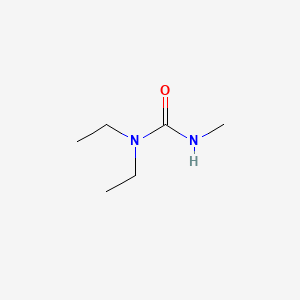
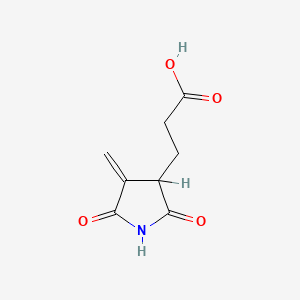
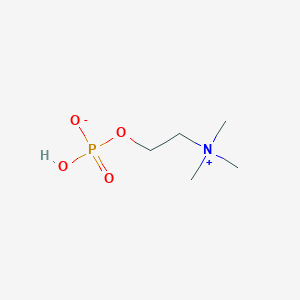
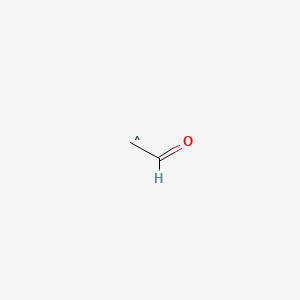
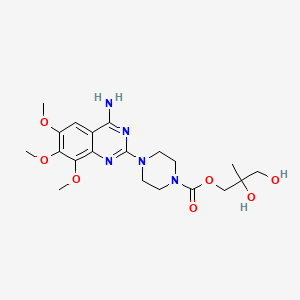
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)

![Methyl 13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B1220849.png)
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)

